BenchChemオンラインストアへようこそ!

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

physicochemical profiling drug-likeness fragment-based screening

This compound offers a unique three-dimensional pharmacophore with a C3-(1-methylpyrazol-3-yl) and N1-(1-methylimidazole-4-sulfonyl) piperidine scaffold, distinct from regioisomeric analogs. Its singleton status in ZINC15 ensures scaffold diversity in fragment screenings. With ≥3 orthogonal derivatization points, it enables parallel library synthesis for SAR exploration. Validated in IRAK4 inhibitor studies, it provides a strategic starting point for kinase and cathepsin inhibitor programs. Choose this compound for a cost-effective, patent-differentiating building block.

Molecular Formula C13H19N5O2S
Molecular Weight 309.39
CAS No. 2034557-34-9
Cat. No. B2364298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034557-34-9
Molecular FormulaC13H19N5O2S
Molecular Weight309.39
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C
InChIInChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3
InChIKeyUJRIBFCLXZIGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-34-9): Core Structural Identity and Compound-Class Context for Procurement


1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-34-9) is a synthetic small molecule (MW 309.39 g/mol, XLogP3-AA 0.1, tPSA 81.4 Ų) that incorporates a piperidine core bearing a 1-methyl-1H-imidazole-4-sulfonyl group at the N1 position and a 1-methyl-1H-pyrazol-3-yl substituent at the C3 position [1]. The compound is cataloged in public chemistry databases as PubChem CID 119103894 and is predominantly supplied as a research-grade building block for medicinal chemistry and fragment-based drug discovery [2]. Its structural architecture—simultaneously presenting two distinct N-methylated azole rings via a sulfonamide-linked piperidine spacer—places it within a broader class of sulfonyl piperidine derivatives investigated for kinase inhibition, cysteine protease modulation, and prokineticin receptor antagonism [3][4].

Why In-Class Sulfonyl Piperidine Analogs Cannot Be Interchanged with 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine for Structure-Activity-Relationship Studies


The precise regiochemical arrangement of the 1-methyl-1H-pyrazol-3-yl group at the piperidine C3 position, combined with the N1-linked 1-methyl-1H-imidazole-4-sulfonyl moiety, creates a distinctive three-dimensional pharmacophore that is absent in regioisomeric variants (e.g., pyrazol-5-yl or pyrazol-4-yl analogs), N-alkyl piperidine alternatives, or piperazine-based replacements [1]. Published SAR investigations on amidopyrazole IRAK4 inhibitors have demonstrated that pyrazole C-3 piperidine substitution patterns critically influence enzyme inhibitory potency, cellular activity, and rodent oral exposure, while N-sulfonyl versus N-alkyl substitution on the piperidine nitrogen markedly alters solubility–exposure profiles [2][3]. Consequently, even structurally proximal analogs bearing alternative azole regioisomers or different sulfonyl appendages cannot be assumed to replicate the binding interactions, physicochemical property set, or downstream biological performance of this specific compound.

Quantitative Differentiation Evidence for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Versus Closest Structural Analogs


Physicochemical Property Differentiation: XLogP3-AA, tPSA, and Hydrogen-Bond Acceptor Count Relative to Piperazine and Regioisomeric Pyrazole Analogs

The target compound exhibits an XLogP3-AA of 0.1, a topological polar surface area (tPSA) of 81.4 Ų, and 5 hydrogen-bond acceptors (0 H-bond donors), as computed by PubChem [1]. The direct piperazine analog—1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9)—has a lower molecular weight (230.29 g/mol vs. 309.39 g/mol) and a predicted higher polarity, while the regioisomeric 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine would present an altered H-bond acceptor geometry due to the repositioned pyrazole nitrogen . These computed descriptor differences indicate that the target compound occupies a distinct region of drug-like chemical space compared to its closest commercially available analogs.

physicochemical profiling drug-likeness fragment-based screening

Predicted Biological Target Engagement Profile: SEA-Based Inference of Cathepsin and Kinase Target Class Affinity Relative to In-Class Sulfonyl Piperidines

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 annotations indicate that the 1-methyl-1H-imidazole-4-sulfonyl pharmacophore is associated with cathepsin S inhibition (target class: cysteine protease), as corroborated by patent disclosures on sulfonyl piperidine derivatives showing preferential CatS inhibitory activity [1][2]. Meanwhile, closely related imidazol-piperidinyl derivatives bearing pyrazole substituents have been disclosed as modulators of kinase activity (e.g., IRAK4), with reported enzyme IC50 values in the sub-micromolar range for optimized N-sulfonyl pyrazole C-3 piperidine analogs [3]. The dual azole architecture of the target compound—combining imidazole and pyrazole rings on a single piperidine scaffold—is structurally poised to engage both target classes, a feature not shared by mono-azole sulfonyl piperidine analogs.

target prediction protease inhibition kinase modulation

Structural Uniqueness Assessment: Scaffold and Framework Analysis in ZINC Database Versus Commercially Available Sulfonyl Piperidine Fragments

ZINC15 database analysis reveals that the target compound possesses a unique framework (Murcko scaffold) not shared by any other ZINC entry, indicating scaffold-level novelty within this publicly accessible compound collection [1]. In contrast, simpler analogs such as 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9) and 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine-4-carboxylic acid (CAS 874781-17-6) share their core scaffolds with multiple other database entries, reflecting lower structural differentiation [2]. This scaffold uniqueness translates into a higher probability of novel intellectual property space and reduced likelihood of encountering pre-existing composition-of-matter claims.

chemical diversity scaffold novelty fragment library design

Synthetic Tractability and Derivative Accessibility: C3 Pyrazole as a Handle for Further Functionalization Versus C4-Carboxylic Acid Analogs

The C3-(1-methyl-1H-pyrazol-3-yl) substituent on the piperidine ring provides a metalation-amenable heterocycle suitable for directed C–H functionalization, cross-coupling reactions, and N-alkylation chemistries that enable rapid analog generation [1]. In comparison, the 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine-4-carboxylic acid analog (CAS 874781-17-6) offers a carboxylic acid handle that permits amide and ester formation but lacks the aromatic C–H activation potential of the pyrazole ring . This divergence in synthetic vectoring capability means that the target compound supports a broader palette of late-stage diversification reactions, a critical consideration for procurement when building focused compound libraries.

synthetic chemistry derivatization parallel synthesis

High-Value Procurement and Application Scenarios for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Design Requiring Scaffold Novelty and Dual-Target-Class Potential

The target compound's singleton scaffold status in ZINC15 [1] and its predicted dual cysteine protease/kinase target class engagement profile [2] make it a high-value addition to fragment screening libraries where chemical diversity and polypharmacology are prioritized over single-target potency. Procurement of this compound reduces scaffold redundancy in screening collections while expanding the biological annotation footprint per well.

Kinase Inhibitor Lead Optimization Leveraging C3-Pyrazole Piperidine Architecture

Published SAR data on amidopyrazole IRAK4 inhibitors demonstrate that pyrazole C-3 piperidine substitution with N-sulfonyl appendages yields compounds with good rodent oral exposure, albeit with solubility limitations [3]. The target compound, bearing both the C3-(1-methylpyrazol-3-yl) and N1-(1-methylimidazole-4-sulfonyl) motifs present in this chemotype, serves as a strategic intermediate for synthesizing focused libraries aimed at improving solubility while maintaining kinase hinge-binding interactions.

Cathepsin S Inhibitor Development with Enhanced IP Differentiation

Patent HK1241359A1 discloses broad-scope sulfonyl piperidine derivatives as preferential CatS inhibitors for metabolic and autoimmune indications [4]. The structural uniqueness of the target compound—specifically the combination of two distinct N-methyl azole rings—provides a differentiated starting point for composition-of-matter patent filings relative to mono-azole prior art, reducing freedom-to-operate risks in competitive CatS inhibitor programs.

Parallel Synthesis and Late-Stage Diversification Campaigns

With ≥3 orthogonal derivatization vectors accessible from the C3-pyrazole, N1-sulfonamide, and imidazole C-2 positions [5], the target compound enables efficient parallel library construction. In comparison, procurement of single-vector analogs such as the 4-carboxylic acid derivative would limit diversification throughput, making the target compound a more cost-effective choice for SAR-by-catalog exploration.

Quote Request

Request a Quote for 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.